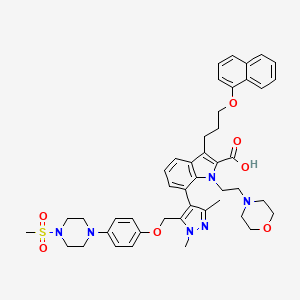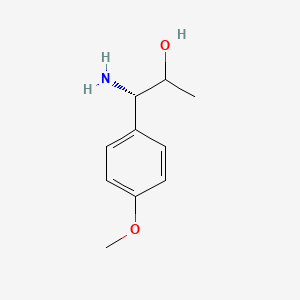
Tofacitinib impurity 69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinib impurity 69 is a chemical compound related to tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of tofacitinib formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 69 involves several steps, including the acetylation of the N-nitrile on the piperidine ring. The synthetic route typically starts with benzyl-protected 4-methyl-piperidine-3-ketone, which undergoes reduction and ammoniation reactions. Subsequent steps include N-alkylation, hydrogenolysis debenzylation, and N-nitrile acetylation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of organic solvents and alkaline reagents. The process includes stirring and dissolving the intermediate compounds in an organic solvent, followed by cooling and adding an alkaline reagent. The reaction mixture is then acidified and extracted to obtain the impurity .
Chemical Reactions Analysis
Types of Reactions
Tofacitinib impurity 69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds.
Scientific Research Applications
Tofacitinib impurity 69 is used in various scientific research applications, including:
Chemistry: Studying the stability and purity of tofacitinib formulations.
Biology: Investigating the biological activity and potential side effects of impurities.
Medicine: Ensuring the safety and efficacy of tofacitinib as a therapeutic agent.
Industry: Quality control and process optimization in the production of tofacitinib
Mechanism of Action
Tofacitinib impurity 69, like tofacitinib, is believed to interact with janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. The compound inhibits the activity of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, thereby modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: The parent compound, used for treating autoimmune diseases.
Baricitinib: Another janus kinase inhibitor with similar therapeutic applications.
Ruxolitinib: A janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness
Tofacitinib impurity 69 is unique in its specific structural modifications, which may affect its pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for ensuring the safety and efficacy of tofacitinib formulations .
Properties
Molecular Formula |
C15H23N5 |
|---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1 |
InChI Key |
JOLRUZHAEFJTLN-YPMHNXCESA-N |
Isomeric SMILES |
CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C |
Canonical SMILES |
CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)



